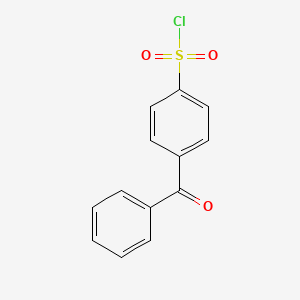
Tetraethyltellurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyltellurium is an organotellurium compound with the chemical formula C8H20Te. It is a colorless liquid that is primarily used in the synthesis of other tellurium-containing compounds. This compound is known for its applications in various fields, including materials science and semiconductor technology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyltellurium can be synthesized through the reaction of tellurium tetrachloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
TeCl4+4C2H5MgBr→Te(C2H5)4+4MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium dioxide and other oxidized tellurium species.
Reduction: It can be reduced to elemental tellurium under certain conditions.
Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Tellurium dioxide (TeO2).
Reduction: Elemental tellurium (Te).
Substitution: Various organotellurium compounds depending on the substituent introduced.
Scientific Research Applications
Tetraethyltellurium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials due to its unique properties.
Mechanism of Action
The mechanism by which tetraethyltellurium exerts its effects involves the interaction of its ethyl groups with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making this compound a compound of interest in both chemical and biological research.
Comparison with Similar Compounds
Tetraethyllead (Pb(C2H5)4): Used as an antiknock agent in gasoline but is highly toxic.
Tetraethylgermanium (Ge(C2H5)4): Used in the semiconductor industry.
Tetraethyltin (Sn(C2H5)4): Used as a stabilizer in plastics and as a catalyst.
Uniqueness of Tetraethyltellurium: this compound is unique due to its tellurium content, which imparts distinct chemical and physical properties. Unlike its lead counterpart, this compound is less toxic and has applications in advanced materials and semiconductor technology. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
94022-10-3 |
|---|---|
Molecular Formula |
C8H20Te |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
(triethyl-λ4-tellanyl)ethane |
InChI |
InChI=1S/C8H20Te/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
DQDDCOQRISUFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



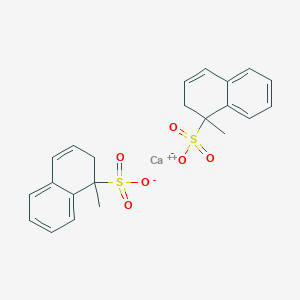

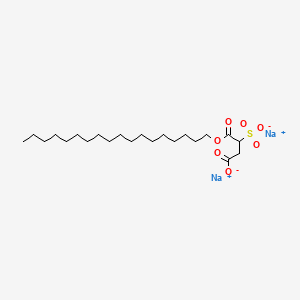
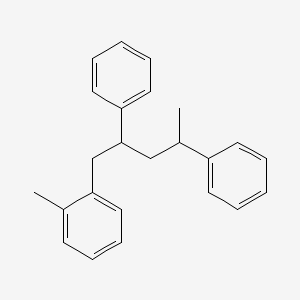
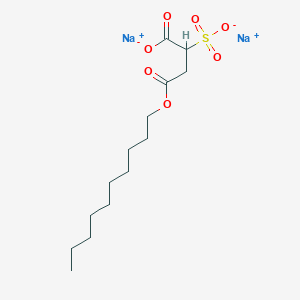
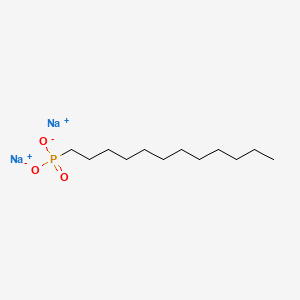
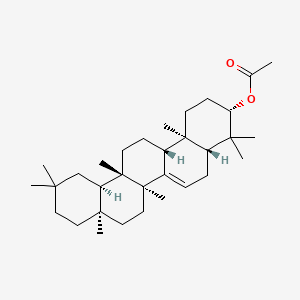
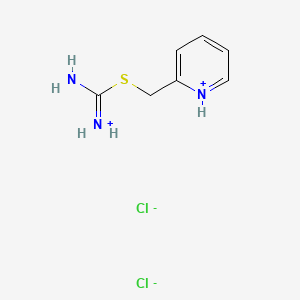
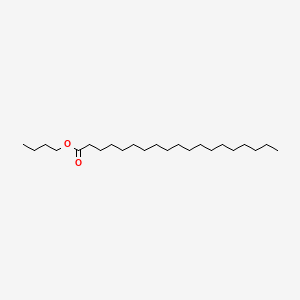
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
